

Unveiling the Selectivity of MSC1094308: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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This guide provides a detailed comparative analysis of the selectivity profile of **MSC1094308**, a reversible, allosteric inhibitor, against key cellular ATPases. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and pathway visualizations to offer a comprehensive understanding of **MSC1094308**'s activity and its potential applications in targeted therapeutic development.

Executive Summary

MSC1094308 has been identified as a potent inhibitor of both type II AAA+ ATPase p97 (also known as VCP) and type I AAA+ ATPase VPS4B.^{[1][2][3]} Notably, it exhibits a higher potency towards VPS4B. This guide presents a comparative analysis of **MSC1094308**'s inhibitory activity against these targets and other ATPases, alongside data for other well-known p97 inhibitors, to provide a clear perspective on its selectivity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **MSC1094308** and other relevant inhibitors against various ATPases. This data facilitates a direct comparison of potency and selectivity.

Compound	Target ATPase	IC50 (μM)	Inhibition Type
MSC1094308	p97/VCP	7.2[2][3][4][5]	Allosteric, Reversible[1][2][3][4]
VPS4B	0.71[2][4]	Allosteric, Reversible[1][2][3][4]	
VPS4A	Inactive	-	
NSF	Weakly active	-	
ML240	p97/VCP	0.1	ATP-competitive
NMS-873	p97/VCP	0.03	Allosteric
DBeQ	p97/VCP	1.5 - 2.6[6]	ATP-competitive
CB-5083	p97/VCP	~0.01	ATP-competitive
NMS-859	p97/VCP	0.37[5]	Covalent
PPA	p97/VCP	0.6	Covalent
Cdc48 (yeast homolog of p97)	300	-	
NSF	100	-	

Experimental Protocols

The determination of ATPase activity and its inhibition is crucial for selectivity profiling. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro ATPase Activity Assay (Bioluminescence-Based)

This protocol is a common method for quantifying ATPase activity by measuring the depletion of ATP in a reaction.

1. Reagents and Materials:

- Purified recombinant ATPase (e.g., p97, VPS4B)

- Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)
- ATP solution (e.g., 1 mM stock)
- Test compounds (e.g., **MSC1094308**) dissolved in DMSO
- Bioluminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™)
- 96-well or 384-well white opaque plates
- Multichannel pipettes
- Luminometer

2. Procedure:

- Prepare the ATPase enzyme solution in pre-chilled assay buffer to the desired final concentration (e.g., 10-50 nM).
- Dispense the enzyme solution into the wells of the microplate.
- Add the test compounds at various concentrations or DMSO as a vehicle control to the respective wells.
- Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
- Initiate the ATPase reaction by adding a specific concentration of ATP to each well.
- Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).
- Stop the reaction and measure the remaining ATP by adding the bioluminescence-based detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a luminometer. The signal is inversely proportional to the ATPase activity.

- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Colorimetric ATPase Activity Assay (Malachite Green-Based)

This method quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.

1. Reagents and Materials:

- Purified recombinant ATPase
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA)
- ATP solution
- Test compounds in DMSO
- Malachite Green reagent
- 96-well clear microplates
- Spectrophotometer

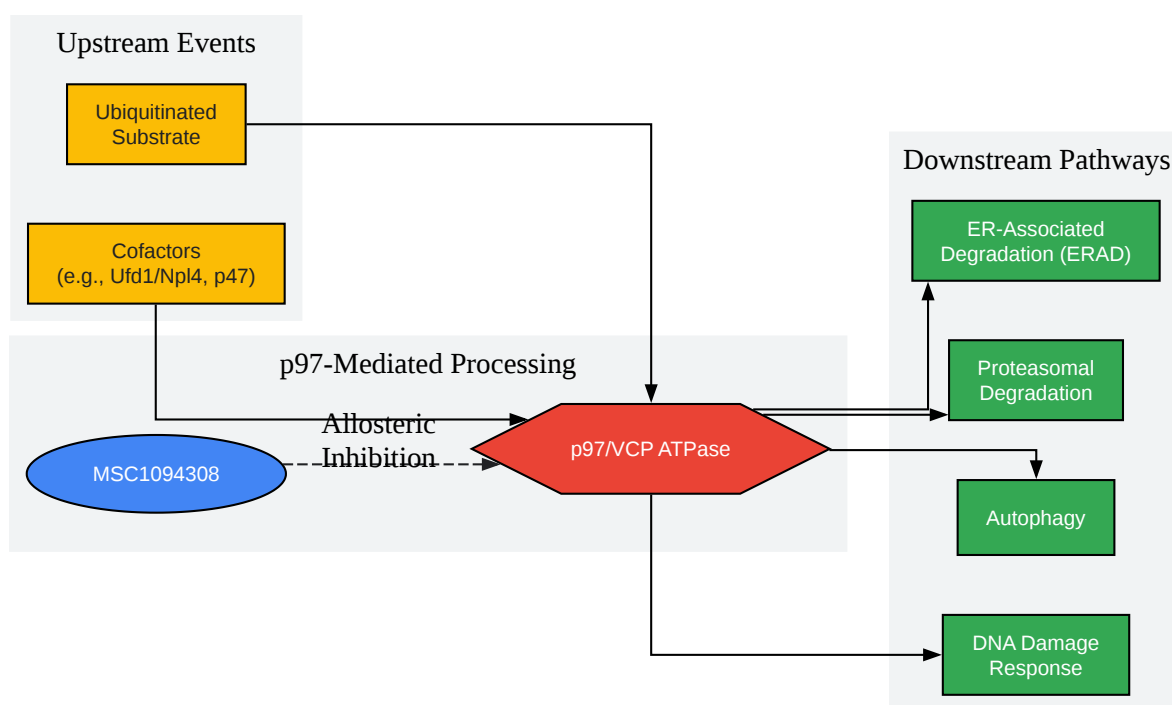
2. Procedure:

- Prepare the ATPase enzyme solution in the assay buffer.
- Add the enzyme solution to the wells of the microplate.
- Add the test compounds or DMSO to the wells.
- Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes.
- Start the reaction by adding ATP.
- Incubate for a specific time, allowing for ATP hydrolysis.

- Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.
- Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.
- The absorbance is directly proportional to the amount of Pi produced and thus to the ATPase activity.
- Calculate the IC50 values as described in the bioluminescence-based assay.

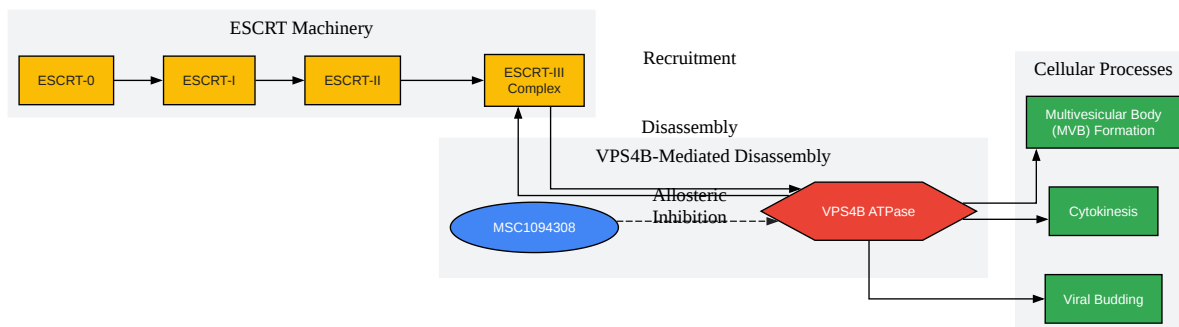
Signaling Pathway and Experimental Workflow Diagrams

To visualize the cellular context of **MSC1094308**'s targets and the experimental process, the following diagrams are provided.



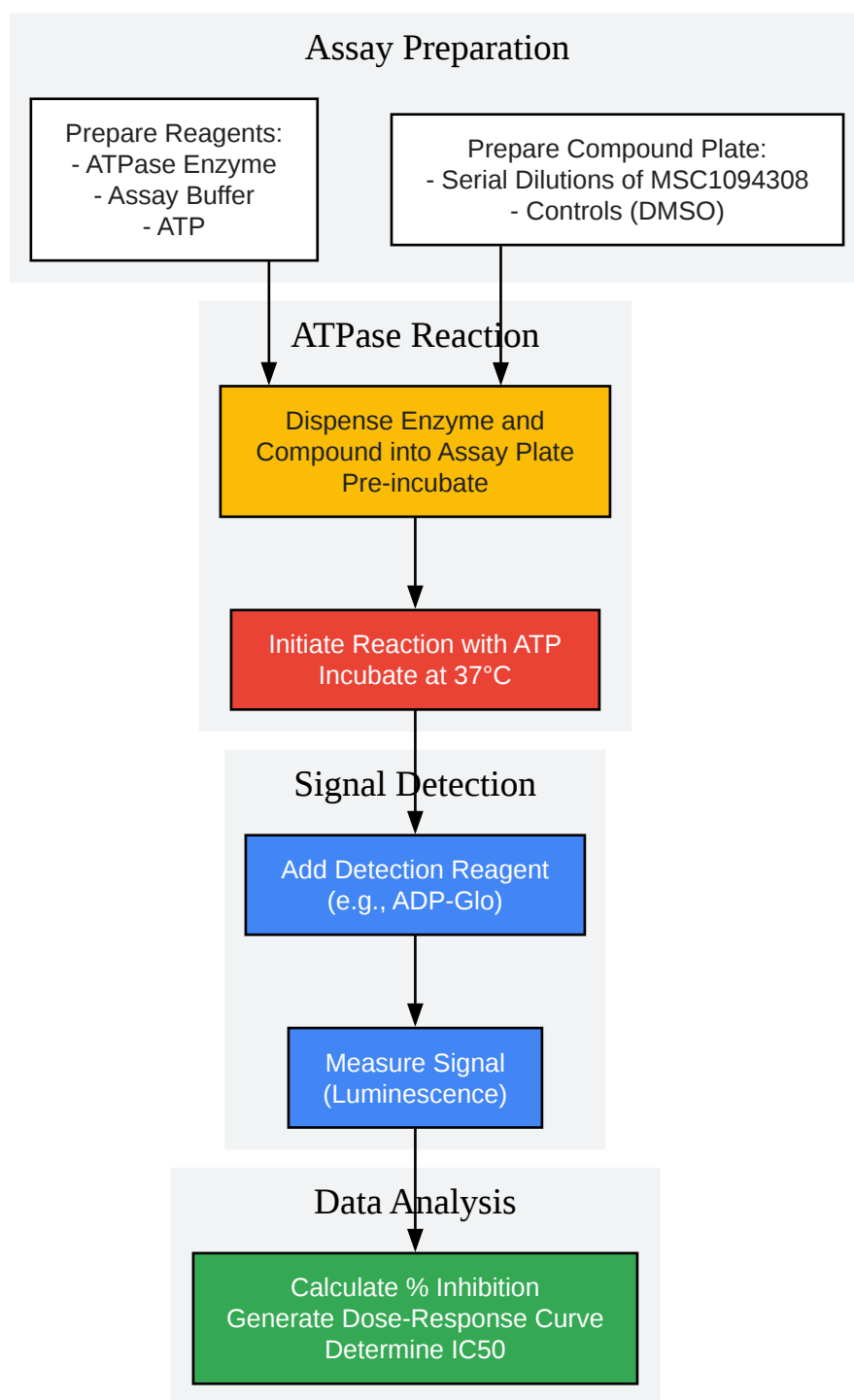
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Caption: p97/VCP signaling pathways and the point of inhibition by **MSC1094308**.



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Caption: Role of VPS4B in the ESCRT pathway and its inhibition by **MSC1094308**.



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